molecular formula C16H32N8O4 B141779 2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide CAS No. 157599-02-5

2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide

Numéro de catalogue: B141779
Numéro CAS: 157599-02-5
Poids moléculaire: 400.48 g/mol
Clé InChI: FQIHLPGWBOBPSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide (CAS: 157599-02-5) is a macrocyclic ligand derived from 1,4,7,10-tetraazacyclododecane (cyclen) with four acetamide substituents. Its molecular formula is C₁₆H₃₂N₈O₄ (MW: 400.48), distinguishing it from the more common carboxylic acid derivative, DOTA (2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetic acid, CAS: 60239-18-1, MW: 404.42) . The replacement of carboxylic acid groups with amides alters its coordination chemistry, solubility, and in vivo behavior. It is used in radiopharmaceuticals, such as [²¹²Pb]Pb-DOTAM-TATE (AlphaMedix™), which is under clinical evaluation for neuroendocrine tumors .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide typically involves the cyclization of linear polyamines. One common method starts with the condensation of triethylenetetramine with formaldehyde and acetic acid, followed by cyclization to form the macrocyclic structure . The reaction is usually carried out under inert atmosphere at room temperature to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring that the compound is produced with high purity and minimal impurities .

Analyse Des Réactions Chimiques

Types of Reactions

2,2’,2’‘,2’‘’-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Applications De Recherche Scientifique

Cancer Targeting

DOTA-tetraacetamide is utilized in the development of radiopharmaceuticals for targeted cancer therapy. It forms stable complexes with radioisotopes that can be directed towards cancer cells overexpressing specific receptors. For instance:

  • Somatostatin Receptor Targeting : DOTA conjugates are used to create radioligands targeting somatostatin receptors in neuroendocrine tumors (NETs). These compounds have shown promising results in clinical trials by improving progression-free survival rates in patients treated with radiolabeled somatostatin analogs like [^177Lu]Lu-DOTA-TATE .

Diagnostic Imaging

DOTA-tetraacetamide is also employed in diagnostic imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). The stability of the DOTA complex allows for effective imaging of tumors:

  • Gallium-68 PET Imaging : Radiolabeled DOTA compounds with gallium-68 have been developed for imaging prostate-specific membrane antigen (PSMA) in prostate cancer patients. These agents provide high-resolution images that assist in treatment planning .

Clinical Trials Involving DOTA-Tetraacetamide

Several clinical studies highlight the efficacy of DOTA-tetraacetamide-based therapies:

  • NETTER-1 Trial : This pivotal trial evaluated the efficacy of [^177Lu]Lu-DOTA-TATE in patients with advanced NETs. Results indicated a significant improvement in progression-free survival compared to conventional treatments .
  • Prostate Cancer Study : A patient treated with [^225Ac]Ac-DOTA-PSMA demonstrated long-term remission from metastatic castration-resistant prostate cancer after receiving targeted alpha therapy .

Biodistribution Studies

Research on the biodistribution of DOTA-conjugated compounds has shown favorable pharmacokinetics:

  • A study involving [^225Ac][Ac(DOTA-PEG)] demonstrated effective tumor uptake with minimal retention in non-target organs such as kidneys and liver, indicating a favorable safety profile for therapeutic applications .

Comparative Analysis of Chelators

The following table summarizes the properties and applications of various chelators including DOTA-tetraacetamide:

ChelatorMetal IonApplicationStability
DOTA^177LuTargeted radiotherapyHigh
DOTA^68GaPET imagingHigh
HYNIC^99mTcSPECT imagingModerate
PyTAM^225AcAlpha therapyHigh

Comparaison Avec Des Composés Similaires

Structural and Functional Differences

Table 1: Key Structural and Physical Properties

Compound Name Substituents Molecular Weight CAS Number Key Applications
2,2',2'',2'''-(Tetraazacyclododecane)tetraacetamide 4 acetamides 400.48 157599-02-5 Theranostics (e.g., AlphaMedix™)
DOTA (Tetraacetic acid) 4 carboxylic acids 404.42 60239-18-1 MRI contrast agents, radiopharmaceuticals
DOTMP (Tetraphosphonic acid) 4 phosphonic acids N/A N/A Bone-targeting radiopharmaceuticals
DOTPA (Tetrapropionic acid) 4 propionic acids N/A N/A Experimental metal chelation
NOTA (Triazacyclononane-triacetic acid) 3 carboxylic acids 393.35 152668-23-4 Cu-64/67, Ga-68 radiopharmaceuticals

Coordination Chemistry and Stability

  • Metal Binding: DOTA’s carboxylic acids provide stronger oxygen-donor ligands for trivalent cations (e.g., La³⁺, Gd³⁺, Ac³⁺), making it ideal for lanthanides and actinides .
  • Kinetic Inertness : DOTA derivatives exhibit high kinetic inertness due to their rigid macrocyclic structure, but 2,2',2'',2'''-(tetraazacyclododecane)tetraacetamide may show altered dissociation kinetics due to reduced electrostatic interactions with metal centers .

Preclinical and Clinical Findings

  • Stability in Vivo : The amide groups in 2,2',2'',2'''-(tetraazacyclododecane)tetraacetamide may enhance metabolic stability compared to carboxylates, reducing off-target release of radiometals .
  • Toxicity Profile: While DOTA derivatives are generally well-tolerated, the long-term safety of 2,2',2'',2'''-(tetraazacyclododecane)tetraacetamide requires further evaluation.

Activité Biologique

2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide (commonly referred to as DOTA) is a macrocyclic compound widely recognized for its chelating properties and significant applications in biomedical research. This compound is particularly valued in the fields of radiopharmaceuticals and targeted therapy due to its ability to form stable complexes with various metal ions.

Chemical Structure

DOTA is characterized by its tetraazacyclododecane backbone with four acetamide functional groups. Its molecular formula is C14H26N4O6C_{14}H_{26}N_{4}O_{6}, and it has a molecular weight of approximately 346.38 g/mol.

Biological Activity Overview

DOTA exhibits a range of biological activities primarily attributed to its chelation properties. Below are key areas of focus regarding its biological activity:

1. Chelation Properties

  • DOTA is known for its high stability when complexed with radionuclides such as Gallium-68 and Lutetium-177. These properties make it an ideal candidate for applications in positron emission tomography (PET) and targeted radiotherapy.
  • The stability constant of DOTA complexes is significantly higher than that of other chelators, making it less likely to release the metal ion in vivo.

2. Targeted Drug Delivery

  • DOTA has been utilized in the development of targeted drug delivery systems. For instance, it has been conjugated with peptides that target specific receptors overexpressed in tumors, enhancing the specificity and efficacy of treatment.
  • A notable study demonstrated the use of DOTA-conjugated dendrimers loaded with paclitaxel for targeting gastrin-releasing peptide receptors (GRPr) in breast cancer cells, resulting in improved therapeutic outcomes compared to non-targeted therapies .

3. Imaging Applications

  • DOTA-labeled compounds are extensively used in imaging applications due to their ability to bind radionuclides effectively. For example, DOTA-conjugated somatostatin analogs have shown promising results in imaging neuroendocrine tumors.
  • Research indicates that DOTA-based radiopharmaceuticals can achieve high tumor-to-background ratios in imaging studies, facilitating better visualization of tumor sites .

Case Study 1: Gastric Cancer Detection

A study employed a biochip modified with DOTA-NHS-ester to immobilize lectins for detecting glycan biomarkers associated with gastric cancer. The results indicated that serum glycan levels were significantly elevated in patients compared to controls (P < 0.05), showcasing the potential of DOTA-modified platforms for cancer diagnostics .

Case Study 2: Targeting GRPr

In another investigation, a new DOTA-labeled bombesin-based antagonist was compared against an agonist for targeting GRPr in PC-3 prostate cancer cells. The antagonist demonstrated superior biodistribution and tumor uptake compared to the agonist, suggesting that DOTA-conjugated antagonists may offer enhanced targeting capabilities for tumor imaging and therapy .

Data Table: Summary of Biological Activities

Activity Description References
Chelation StabilityHigh stability with radionuclides (e.g., Ga-68, Lu-177)
Targeted Drug DeliveryConjugation with peptides for specific receptor targeting
Imaging ApplicationsEffective in PET imaging; high tumor-to-background ratios
Glycan Biomarker DetectionElevated serum glycan levels in gastric cancer patients

Q & A

Basic Question: What are the recommended synthetic pathways for preparing 2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide, and how can purity be ensured?

Methodological Answer:
The compound is synthesized via alkylation of the macrocyclic tetraazacyclododecane (cyclen) backbone with bromoacetamide derivatives. Key steps include:

  • Intermediate formation : Use triethyl triacetate precursors to introduce acetamide groups ( ).
  • Purification : Column chromatography (silica gel, methanol/ammonia eluent) removes unreacted intermediates.
  • Characterization : Confirm purity via reverse-phase HPLC (≥95%) and nuclear magnetic resonance (NMR) to verify acetamide substitution patterns .

Basic Question: Which analytical techniques are critical for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H- and 13C^{13}C-NMR confirm acetamide substitution and macrocycle geometry ( ).
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., observed [M+H]+^+ at m/z 401.3 vs. theoretical 400.48) ( ).
  • X-ray Crystallography : Resolves coordination geometry in metal complexes ().

Basic Question: How should researchers safely handle and store this compound to prevent degradation?

Methodological Answer:

  • Storage : Under inert gas (argon/nitrogen) at room temperature to avoid hydrolysis ( ).
  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential acute toxicity (H300) and environmental hazards (H400) ( ).
  • Disposal : Follow federal/state regulations for azamacrocycles; neutralize acidic residues before disposal ( ).

Advanced Question: How can researchers resolve contradictions in reported thermodynamic stability constants for metal complexes of this compound?

Methodological Answer:
Conflicting stability data (e.g., logKK values for Gd3+^{3+} complexes) arise from experimental variables:

  • pH Control : Use potentiometric titrations with ionic strength buffers (e.g., 0.1 M KCl) ( ).
  • Validation : Cross-check with competitive ligand assays (e.g., xylenol orange for Fe3+^{3+}) or isothermal titration calorimetry (ITC) ( ).
  • Computational Modeling : DFT calculations predict coordination preferences to guide experimental validation ().

Advanced Question: What experimental design strategies optimize the compound’s chelation properties for biomedical applications (e.g., MRI contrast agents)?

Methodological Answer:

  • Factorial Design : Vary pH (4–9), temperature (25–50°C), and metal:ligand ratios (1:1 to 1:4) to map optimal chelation conditions ().
  • Redox Sensitivity : Introduce disulfide bonds (e.g., via 17-amino-2-oxoalkyl modifications) to enable redox-responsive contrast ( ).
  • In Vivo Testing : Radiolabel with 68Ga^{68}Ga or 177Lu^{177}Lu to assess biodistribution and clearance kinetics in murine models ( ).

Advanced Question: How can computational tools address challenges in synthesizing derivatives with improved kinetic inertness?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Predict ligand flexibility and metal dissociation pathways ().
  • QSPR Models : Relate substituent electronic parameters (Hammett constants) to kinetic stability ( ).
  • Synthetic Prioritization : Screen derivatives virtually (e.g., nitrobenzyl or tetraoxa modifications) before lab synthesis ( ).

Propriétés

IUPAC Name

2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32N8O4/c17-13(25)9-21-1-2-22(10-14(18)26)5-6-24(12-16(20)28)8-7-23(4-3-21)11-15(19)27/h1-12H2,(H2,17,25)(H2,18,26)(H2,19,27)(H2,20,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQIHLPGWBOBPSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)N)CC(=O)N)CC(=O)N)CC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32N8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468610
Record name DOTAM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157599-02-5
Record name DOTAM
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide
2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide
2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide
2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide
2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide
2,2',2'',2'''-(1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.